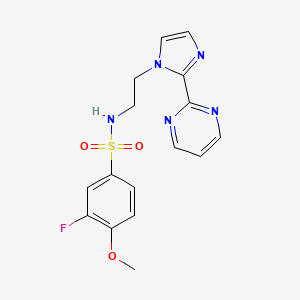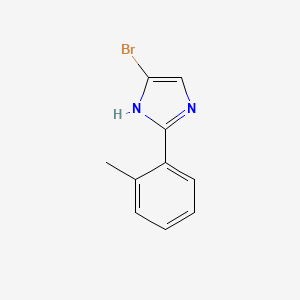
4-Bromo-2-(o-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-2-(o-tolyl)-1H-imidazole, also known as BTI, is a heterocyclic aromatic organic compound with a molecular formula of C9H7BrN2. It is a colorless, crystalline solid that is insoluble in water. BTI is a versatile organic compound with a wide range of applications in scientific research and laboratory experiments.
Scientific Research Applications
Synthesis Methods
Researchers have developed efficient synthesis methods for aryl-1H-imidazoles, including 4-Bromo-2-(o-tolyl)-1H-imidazole, utilizing palladium-catalyzed arylation reactions. These methods allow for selective preparation and modification of imidazole derivatives, providing a versatile toolkit for producing compounds with potential applications in pharmaceuticals and materials science (Bellina, Cauteruccio, & Rossi, 2007).
Catalytic and Chemical Reactions
Copper(I) bromide has been used to convert 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole, showcasing the versatility of brominated imidazoles in chemical transformations and the synthesis of complex molecules (Lobana, Sultana, & Butcher, 2011).
Material Science Applications
Novel tetra substituted imidazoles have been synthesized and analyzed for their nonlinear optical properties and potential applications in materials science. This research highlights the importance of brominated imidazoles in developing new materials with unique optical properties (Ahmad et al., 2018).
Antibacterial Activity
Brominated imidazole derivatives have been synthesized and evaluated for their antibacterial activity against common pathogens such as S. aureus and E. coli. This research underscores the potential of imidazole compounds in the development of new antibacterial agents (Havale Shrikant Hanumantappa et al., 2021).
Photophysical Properties
Studies on copper(I) complexes with imidazole derivatives, including those similar to this compound, have shown promising phosphorescent emission properties. These findings indicate potential applications in the development of new emissive materials for optoelectronic devices (Rong Liu et al., 2015).
Properties
IUPAC Name |
5-bromo-2-(2-methylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-7-4-2-3-5-8(7)10-12-6-9(11)13-10/h2-6H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJQKTZJMHSKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2569444.png)
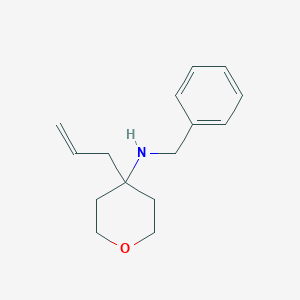


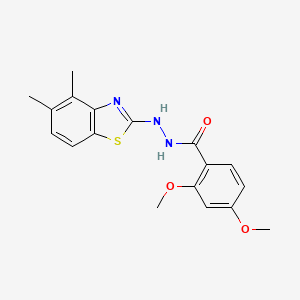
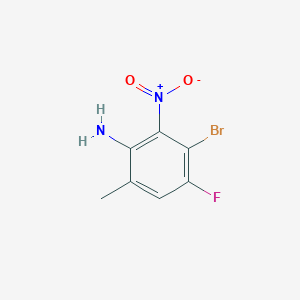

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2569458.png)
![Ethyl 3-(4-chlorophenyl)-5-[(2,6-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2569459.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(2-methoxyethyl)amino]-5-nitrobenzoate](/img/structure/B2569461.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]butanamide](/img/structure/B2569463.png)

